molecular formula C10H9NO5S B562608 Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 35511-14-9

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No.: B562608
CAS No.: 35511-14-9
M. Wt: 255.244
InChI Key: GEUURTZIEGFZAG-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its benzothiazine ring structure, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with methyl acetoacetate under acidic conditions. The reaction proceeds through cyclization and subsequent oxidation to form the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazine compounds, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern on the benzothiazine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of important pharmaceuticals highlight its significance in both research and industrial applications .

Properties

IUPAC Name

methyl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c1-16-10(13)8-9(12)6-4-2-3-5-7(6)17(14,15)11-8/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUURTZIEGFZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189018
Record name Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35511-14-9
Record name 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-, methyl ester, 1,1-dioxide
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Record name Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Record name Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Record name Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Record name Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, a solution of 30 grams (0.117 moles) of methyl-2,3-dihydro-3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide in 50 ml DMF is added, with stirring, to a suspension of 18.9 grams (0.351 moles) of sodium methoxide in 100 ml DMF over a period of about 5 minutes and the internal temperature is maintained at 15°-30°C. by means of an ice bath. The stirring acidification continued for 30 minutes at about 30°C. after the completion of the addition. With external cooling, a solution of 35 ml concentrated HCl in 600 ml of water is added, maintaining the internal temperature below 35°C. After this addition, the mixture is cooled to 10°C. and filtered. The filter cake is washed thoroughly with water and the product is dried. Yield is 23.5 grams (78.2%) m.p. 173°-175°C. The total addition and stirring time prior to acidification should be less than 1 hour. For example, if the addition should take 30 minutes the batch should be stirred only an additional 15-20 minutes.
Name
methyl-2,3-dihydro-3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is the conformation of the thiazine ring in Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide?

A1: Both research papers state that the thiazine ring in this compound adopts a half-chair conformation [, ]. This conformation is further characterized by the displacement of the sulfur and nitrogen atoms from the plane defined by the remaining ring atoms.

Q2: How do intermolecular interactions contribute to the crystal structure of this compound and its derivatives?

A2: The crystal structures of this compound and its derivatives are stabilized by a network of hydrogen bonds. These include O—H⋯O, N—H⋯O, and C—H⋯O interactions, which can be both intermolecular and intramolecular in nature [, ]. Notably, the presence of a pentyl side chain in one of the derivatives leads to the observation of intermolecular hydrogen bonding interactions, influencing the crystal packing [].

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